

eravacycline dihydrochloride mechanism of action

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Compound Focus: Eravacycline dihydrochloride

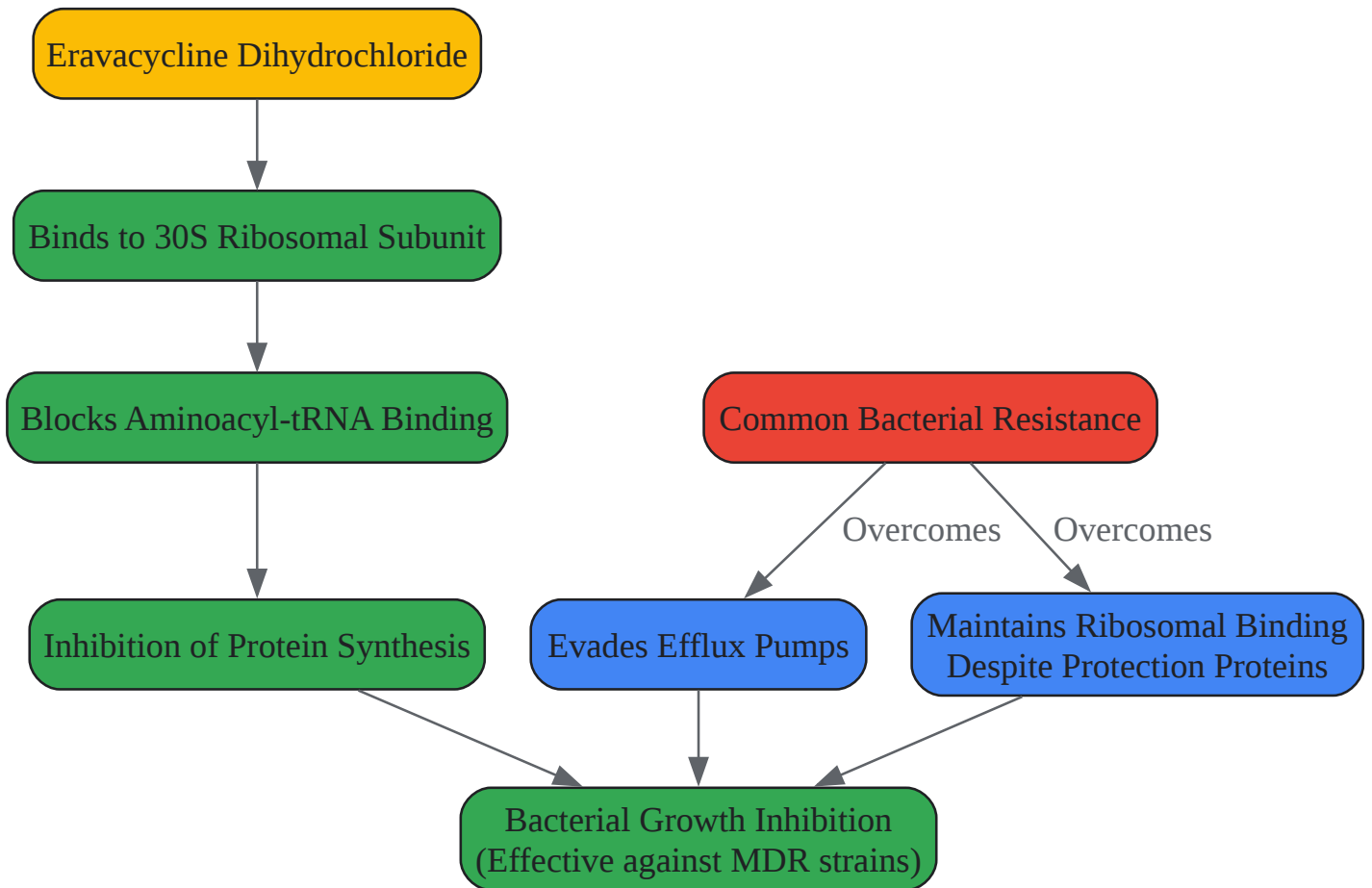
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Mechanism of Action Pathway

The following diagram illustrates the multi-step process by which **eravacycline dihydrochloride** exerts its antibacterial effect and counters resistance.



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Eravacycline's pathway from ribosomal binding to overcoming resistance.

Quantitative Activity Data

Eravacycline exhibits broad-spectrum activity. The following table provides sample in vitro susceptibility data (Minimum Inhibitory Concentration, MIC) against key pathogens, including multidrug-resistant strains.

Pathogen	MIC Range / Value (mg/L)	Context / Strain Details
Acinetobacter baumannii	MIC ₉₀ : 0.5 - 1 mg/L [1]	Multidrug-resistant (MDR) strains.

Pathogen	MIC Range / Value (mg/L)	Context / Strain Details
Escherichia coli	MIC: 0.125 - 0.25 mg/L [2]	Includes ESBL-producing and carbapenem-resistant strains.
Klebsiella pneumoniae	MIC: 0.125 - 0.25 mg/L [2]	Includes ESBL-producing and carbapenem-resistant strains.
Staphylococcus aureus	Potent activity [3]	Including methicillin-resistant (MRSA) strains.
Enterococcus faecalis/faecium	Potent activity [3]	Including vancomycin-resistant (VRE) strains.
Bacteroides fragilis	Potent activity [3]	Anaerobic pathogen.
Pseudomonas aeruginosa	MIC ₉₀ : 32 mg/L (Limited activity) [2]	Not a target pathogen.

Key Experimental Protocols

For researchers looking to validate these findings, here are detailed methodologies for core in vitro assays.

Broth Microdilution for MIC Determination

This is the standard method for determining Minimum Inhibitory Concentration as per Clinical and Laboratory Standards Institute (CLSI) guidelines [1].

- **Procedure:**

- **Preparation:** Prepare serial twofold dilutions of eravacycline in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. A typical range is 256 mg/L to 0.125 mg/L.
- **Inoculum:** Adjust a bacterial broth culture to a turbidity of 0.5 McFarland standard. Further dilute in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in each test well.
- **Incubation:** Seal trays to prevent evaporation and incubate at **35±2°C for 16-20 hours**.

- **Reading:** The MIC is the **lowest concentration** of antibiotic that completely inhibits visible growth of the organism.

Time-Kill Curve Assay for Bactericidal Activity

This assay determines the rate and extent of bacterial killing over time [1].

- **Procedure:**
 - **Setup:** Inoculate flasks containing CAMHB and eravacycline at concentrations of 1x, 2x, and 4x the pre-determined MIC. The initial inoculum should be approximately **5×10^5 CFU/mL**.
 - **Sampling:** Remove aliquots from the flasks at predetermined time intervals (e.g., 0, 2, 4, 6, and 24 hours).
 - **Plating and Quantification:** Serially dilute the samples and plate them on suitable agar (e.g., Tryptic Soy Agar). Count the colonies after incubation.
 - **Analysis:** Plot the \log_{10} CFU/mL against time. **Bactericidal activity** is traditionally defined as a **≥ 3 -log₁₀ (99.9%) reduction** in the viable bacterial count from the initial inoculum.

Biofilm Inhibition Assay

This protocol assesses the compound's ability to prevent biofilm formation, a key virulence factor [1].

- **Procedure:**
 - **Inoculation:** Add a standardized bacterial suspension (e.g., $\sim 1 \times 10^7$ CFU/200 μ L) in Tryptic Soy Broth with 1% glucose to the wells of a 96-well polystyrene plate.
 - **Treatment:** Add eravacycline at the MIC concentration (alone or in combination with other antibiotics).
 - **Incubation and Staining:** Incubate the plate statically for 24-48 hours. Remove planktonic cells and stain the adhered biofilm with **0.1% crystal violet** for 15-30 minutes.
 - **Elution and Measurement:** Wash the stained biofilm, elute the dye with a solvent like 33% glacial acetic acid, and measure the absorbance at 570-600 nm. Compare to untreated controls to calculate the percentage of biofilm inhibition.

Eravacycline dihydrochloride represents a significant advancement in the tetracycline class. Its designed ability to circumvent major resistance mechanisms and its broad-spectrum potency make it a critical tool for addressing complicated infections, particularly those involving multidrug-resistant Gram-negative bacteria in hospital settings [3] [1].

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